molecular formula C8H9NO2S B1438656 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol CAS No. 152038-64-7

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Cat. No. B1438656
CAS RN: 152038-64-7
M. Wt: 183.23 g/mol
InChI Key: RRZPPNDZKBZHIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The InChI code for “7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is 1S/C8H10N2O4S/c9-5-3-6-7 (14-2-1-13-6)4-8 (5)15 (10,11)12/h3-4H,1-2,9H2, (H2,10,11,12) . This provides a detailed description of the molecular structure of the compound.

Scientific Research Applications

Pharmaceutical Applications

Some derivatives of 1,4-benzodioxan, which is structurally related to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, are used as pharmaceuticals . These derivatives include medications such as Domoxin, Eltoprazine, Fluparoxan, Imiloxan, Piperoxan, and Proroxan. It is possible that 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol could be used in similar pharmaceutical applications or as a precursor in the synthesis of these or other drugs.

Analytical Chemistry

The compound is mentioned in relation to various analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) . These techniques suggest that 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol may be used as a standard or reagent in analytical chemistry for the identification or quantification of substances.

Research and Academia

The compound is available for purchase from suppliers who cater to research and universities . This indicates that it may be used in academic research, potentially in fields such as nanocomposites, NMR solvents, polymers, organometallic compounds, rare earth compounds, and supramolecular chemistry.

Electrochemical Studies

An electrochemical method has been developed for the oxidation of catechol to produce structural analogues of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives . This suggests that 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol could be involved in electrochemical studies or synthetic chemistry research.

Future Directions

The future directions for research on “7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol” could include further exploration of its potential applications, such as its antibacterial properties . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.

properties

IUPAC Name

7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZPPNDZKBZHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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